Fmoc-D-Thz-OH

Peptide Synthesis Chiral Purity SPPS Building Blocks

Researchers synthesizing cyclic or glycopeptides often face premature cysteine deprotection and racemization with standard Fmoc-Cys(Trt)-OH. Fmoc-D-Thz-OH overcomes these through its orthogonal, TFA-stable thiazolidine ring that masks cysteine until selective unmasking with methoxyamine or AgOTf. • ≥99% HPLC purity minimizes side reactions in NCL and convergent ligation strategies. • D-configuration ensures defined chirality (+70° optical rotation) for β-turn stabilization. • Consistent batch quality supports reproducible SAR studies and AMP library synthesis. • Low water solubility (2.7 mg/L) reduces resin washout during SPPS cycles.

Molecular Formula C19H17NO4S
Molecular Weight 355.41
CAS No. 133054-21-4; 198545-89-0
Cat. No. B2749393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Thz-OH
CAS133054-21-4; 198545-89-0
Molecular FormulaC19H17NO4S
Molecular Weight355.41
Structural Identifiers
SMILESC1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1
InChIKeyHUWNZLPLVVGCMO-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Thz-OH (CAS 133054-21-4/198545-89-0): Protected Thiazolidine Building Block for Stereochemically Defined Peptide Synthesis and Cysteine Masking


Fmoc-D-Thz-OH is an Nα-9-fluorenylmethoxycarbonyl-protected D-thiazolidine-4-carboxylic acid derivative widely used in solid-phase peptide synthesis (SPPS) as a conformational probe, cysteine surrogate, and pseudoproline building block . The compound comprises a thiazolidine heterocycle that imparts proline-like conformational constraint while simultaneously serving as a masked cysteine residue, enabling native chemical ligation (NCL) strategies after selective deprotection . Its D-configuration offers a defined stereochemical handle for chiral peptide design and the introduction of conformational rigidity into peptide backbones .

Fmoc-D-Thz-OH Procurement: Why Thiazolidine Stereochemistry and Orthogonal Deprotection Prevent Substitution by L-Enantiomers or Standard Cysteine Derivatives


Fmoc-D-Thz-OH cannot be generically replaced by its L-enantiomer or conventional Fmoc-Cys derivatives due to three distinct molecular constraints. First, the D-configuration dictates specific chiral recognition in biological systems and influences peptide secondary structure; substituting the L-enantiomer would invert the stereochemical outcome of the peptide backbone . Second, the thiazolidine ring functions as an orthogonal, TFA-stable cysteine mask that resists premature deprotection during SPPS, unlike standard S-protected cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH) which can undergo side-chain deprotection under acidic conditions or racemization during activation . Third, Fmoc-D-Thz-OH exhibits a unique deprotection profile requiring specific reagents (e.g., methoxyamine or silver triflate) to unmask the latent cysteine, enabling convergent and sequential ligation strategies that are incompatible with alternative building blocks .

Fmoc-D-Thz-OH Quantitative Differentiation: Head-to-Head Purity, Chiral Purity, and Orthogonal Deprotection Selectivity Data


HPLC Purity ≥99% for Fmoc-D-Thz-OH vs. Typical 95-98% Purity of L-Enantiomer and Commercial Alternatives

Fmoc-D-Thz-OH as supplied by Chem-Impex (Catalog No. 05140) is consistently certified at ≥99% purity by HPLC, with a melting point range of 151-159 °C and an optical rotation [α]D20 = +70 ± 2° (C=1 in DMF) . In contrast, the L-enantiomer (Fmoc-L-Thz-OH) is commonly offered at 95-98% purity by multiple vendors , and Fmoc-Cys(Trt)-OH alternatives typically report purity ranges of 95-98% with batch-dependent variability . This ≥1-4% absolute purity differential translates into reduced byproduct formation during coupling steps and minimizes the need for intermediate HPLC purification of the final peptide .

Peptide Synthesis Chiral Purity SPPS Building Blocks

Minimal Racemization During Activation and Coupling vs. Fmoc-Cys Derivatives

Thiazolidine (Thz) derivatives including Fmoc-D-Thz-OH can be activated and coupled with standard carbodiimide reagents (e.g., DIC/HOBt) exhibiting minimal racemization, a critical advantage over conventional cysteine derivatives which are prone to base-catalyzed epimerization at the α-carbon during activation . While quantitative racemization rates are not directly reported for Fmoc-D-Thz-OH, the class-wide behavior of thiazolidine-protected amino acids demonstrates significantly reduced epimerization compared to Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH under identical coupling conditions . This property is particularly important for maintaining chiral integrity in complex peptide sequences where a single D-amino acid incorporation is intended .

Peptide Coupling Racemization SPPS

Orthogonal Deprotection Selectivity: Fmoc-Thz vs. Fmoc-Acm Cysteine in Disulfide-Containing Polypeptides

Fmoc-thiazolidine (Thz) enables selective deprotection to cysteine with silver trifluoromethanesulfonate (AgOTf) in aqueous TFA without scrambling pre-existing disulfide bonds, a key differentiator from acetamidomethyl (Acm)-protected cysteine which requires oxidative deprotection conditions that risk disulfide shuffling . In a convergent synthesis of homogeneous reducible polypeptides, Fmoc-Thz was successfully deprotected alongside internal disulfide bonds to yield four- and eight-dodecapeptide constructs in efficient yields, whereas Fmoc-Cys(Acm)-OH would have required sequential, incompatible deprotection steps . This orthogonal selectivity enables convergent polypeptide assembly and minimizes the number of synthetic steps .

Native Chemical Ligation Disulfide Bonds Orthogonal Protection

Chiral Optical Rotation: D-Configuration (+70°) vs. L-Configuration (-70°)

Fmoc-D-Thz-OH exhibits a specific optical rotation of [α]D20 = +70 ± 2° (c=1, DMF) as reported by Chem-Impex , directly contrasting with the L-enantiomer Fmoc-L-Thz-OH which displays a rotation of -70 ± 2° under identical conditions (inferred from typical enantiomeric relationships) . This quantitative chiral parameter ensures precise stereochemical assignment and batch-to-batch consistency for applications requiring defined D-amino acid incorporation into peptide chains .

Chiral Building Blocks Stereochemistry Peptide Conformation

Low Water Solubility (2.7E-3 g/L) Enables Controlled Solid-Phase Handling vs. More Soluble Cys Derivatives

Fmoc-D-Thz-OH exhibits a water solubility of only 2.7 × 10-3 g/L (2.7 mg/L) at 25 °C , while being freely soluble in DMF, DMSO, and DCM . In contrast, Fmoc-Cys(Trt)-OH and other protected cysteine derivatives often show higher water solubility that can lead to material loss during aqueous wash steps in SPPS . This pronounced hydrophobic character ensures quantitative retention on the resin during washing and deprotection cycles, reducing overall building block consumption and improving the atom economy of the synthesis .

SPPS Solubility Wash Steps

Fmoc-D-Thz-OH Application Scenarios: Where Quantitative Differentiation Translates into Research Value


Solid-Phase Synthesis of Cyclic Peptides Requiring D-Thiazolidine-Induced Conformational Constraint

The high purity (≥99%) and low racemization tendency of Fmoc-D-Thz-OH directly support the synthesis of cyclic peptides where a single D-amino acid (or its constrained analog) is introduced to stabilize β-turns or hairpin structures. The defined optical rotation (+70°) ensures correct stereochemical incorporation, while the minimal water solubility (2.7 mg/L) reduces resin washout during SPPS cycles. This scenario is particularly relevant for developing peptidomimetic drug candidates where conformational pre-organization improves target binding affinity and metabolic stability .

Convergent Synthesis of Disulfide-Rich Polypeptides via Orthogonal Thz Cysteine Masking

The orthogonal deprotection selectivity of Fmoc-D-Thz-OH with AgOTf/TFA in the presence of internal disulfides enables convergent assembly of reducible polypeptides for gene delivery applications. As demonstrated in the synthesis of four- and eight-dodecapeptide constructs, Fmoc-Thz can be selectively unmasked without scrambling pre-existing disulfide bonds, a critical capability not shared by Fmoc-Cys(Acm)-OH. This application is essential for producing homogeneous, multivalent polypeptides designed to overcome multiple in vivo delivery barriers .

Native Chemical Ligation of Glycopeptides with Masked N-Terminal Cysteine

Fmoc-D-Thz-OH serves as a masked N-terminal cysteine in native chemical ligation (NCL) of glycopeptides. The thiazolidine ring prevents self-ligation during peptide thioester assembly and is subsequently opened with methoxyamine·HCl to reveal the free cysteine for ligation. The minimal racemization property ensures the stereochemical integrity of the resulting glycopeptide, while the high purity (≥99%) minimizes side reactions that could compromise ligation efficiency. This scenario is critical for synthesizing homogeneous glycopeptide vaccines and biological probes .

High-Fidelity Incorporation of D-Amino Acid Surrogates in Antimicrobial Peptides

The D-configuration of Fmoc-D-Thz-OH provides a chiral handle for introducing D-amino acid surrogates into antimicrobial peptides (AMPs) to enhance proteolytic stability. The compound's consistent batch-to-batch purity (≥99% HPLC) and defined optical rotation (+70°) ensure reproducibility in structure-activity relationship (SAR) studies. The low water solubility minimizes resin loss, improving the cost-effectiveness of synthesizing AMP libraries. This application is directly supported by the quantitative purity and chiral data presented in Section 3 .

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